molecular formula C10H14O3 B13067907 2-Propanoylcycloheptane-1,3-dione

2-Propanoylcycloheptane-1,3-dione

Cat. No.: B13067907
M. Wt: 182.22 g/mol
InChI Key: TVLOIOBSSABMOW-UHFFFAOYSA-N
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Description

2-Propanoylcycloheptane-1,3-dione is an organic compound with the molecular formula C10H14O3 It is a cyclic diketone, characterized by a seven-membered ring with two keto groups at positions 1 and 3, and a propanoyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanoylcycloheptane-1,3-dione typically involves the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. The process begins with the preparation of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one, followed by its conversion to 1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one. This intermediate is then subjected to reductive ring expansion to yield cycloheptane-1,3-dione .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 2-Propanoylcycloheptane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the keto groups and the propanoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Propanoylcycloheptane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanoylcycloheptane-1,3-dione involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD catalyzes the oxidation of 4-hydroxyphenylpyruvate to homogentisic acid, a key precursor for the production of tocochromanols and prenyl quinones. By inhibiting HPPD, the compound disrupts the biosynthesis of essential cofactors, leading to the accumulation of toxic intermediates and ultimately causing cell death .

Comparison with Similar Compounds

Uniqueness: 2-Propanoylcycloheptane-1,3-dione is unique due to its seven-membered ring structure and the presence of both keto and propanoyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

2-Propanoylcycloheptane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and synthetic applications. The compound's structure, which features a cycloheptane ring and two keto groups, suggests various pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H10O2\text{C}_9\text{H}_{10}\text{O}_2

This compound contains a cycloheptane ring with two carbonyl groups at positions 1 and 3, contributing to its reactivity and biological activity. The presence of the propanoyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases. The antioxidant capacity can be evaluated using assays such as DPPH radical scavenging and ABTS assays.

Anti-inflammatory Activity

This compound has shown potential in inhibiting pro-inflammatory cytokines. In vitro studies on human peripheral blood mononuclear cells (PBMCs) indicate that derivatives of this compound can significantly reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) when stimulated by lipopolysaccharides (LPS) .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. The broth microdilution method has been employed to determine minimum inhibitory concentrations (MICs). Preliminary results suggest activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant activity of cycloheptane derivatives, this compound was tested alongside other compounds. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

CompoundDPPH Scavenging Activity (%)
This compound72 ± 5
Control (Vitamin C)85 ± 3

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was shown to inhibit PBMC proliferation in response to anti-CD3 antibodies. The strongest inhibition was observed at higher concentrations.

Concentration (µg/mL)Inhibition (%)
1025
5055
10085

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Prostaglandin Synthesis : Similar compounds have been noted to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways.
  • Scavenging Free Radicals : The presence of keto groups may facilitate electron donation to free radicals, enhancing the antioxidant effect.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-propanoylcycloheptane-1,3-dione

InChI

InChI=1S/C10H14O3/c1-2-7(11)10-8(12)5-3-4-6-9(10)13/h10H,2-6H2,1H3

InChI Key

TVLOIOBSSABMOW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C(=O)CCCCC1=O

Origin of Product

United States

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